![molecular formula C17H14N2O3 B1618495 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 372107-36-3](/img/structure/B1618495.png)
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Molecular Conformation and Hydrogen Bonding
The derivatives of 1-Phenyl-1H-pyrazole, including 1-(4-methoxyphenyl)-1H-pyrazole, have been studied for their complex hydrogen-bonded framework structures. These structures exhibit multiple hydrogen-bond types, indicating their potential in crystallography and molecular design (Asma et al., 2018).
Nonlinear Optical Properties
Studies on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid reveal its nonlinear optical activity. This is attributed to the small energy gap between the frontier molecular orbitals, suggesting applications in optical materials and photonics (Ö. Tamer et al., 2015).
Intermediate in Synthesis
Compounds such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, derived from 1-(4-methoxyphenyl)-1H-pyrazole, are important intermediates in the synthesis of pharmaceuticals like apixaban, an anticoagulant (Qing Wang et al., 2017).
Structural Analysis and Synthesis
The synthesis and structural analysis of compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid showcase the regiospecific nature and importance of single-crystal X-ray analysis in determining the structure of such compounds (Isuru R. Kumarasinghe et al., 2009).
Organized Assemblies in Ionic Salts
The reactions of 3(5)-(4-methoxyphenyl)-5(3)-phenyl-1H-pyrazole with acids produce organized assemblies in ionic salts, indicating potential applications in the design of molecular materials (Chun-yang Zheng et al., 2013).
Ionization Constants in Solvent Mixtures
Research on the ionization constants of pyrazole carboxylic acids, including derivatives of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, in various solvent mixtures contributes to the understanding of their acidity and potential applications in chemical synthesis (S. Alkan et al., 2009).
Experimental and Theoretical Approach to Molecular Structure
An in-depth study on the molecular structure of compounds related to 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, incorporating both experimental and theoretical approaches, helps in understanding their molecular geometry and electronic properties (S. Demir et al., 2010).
Synthesis and Characterization of Pyrazole Derivatives
The synthesis and characterization of various pyrazole derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid demonstrate their potential in developing new chemical entities for various applications (R. Kasımoğulları & B. S. Arslan, 2010).
Potential in Nonlinear Optical Materials
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which include derivatives of the compound , have shown potential in nonlinear optical materials due to their specific optical properties (B. Chandrakantha et al., 2013).
Synthesis and Auxin Activities
The synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its derivatives demonstrates the exploration of their biological activities, such as auxin activity, which is crucial in agricultural chemistry (A. Yue et al., 2010).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-7-12(8-10-14)16-15(17(20)21)11-19(18-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTMSXYEJBWVMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354968 | |
Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
372107-36-3 | |
Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372107-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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